molecular formula C8H11N3 B2908866 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile CAS No. 1823441-82-2

2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B2908866
CAS No.: 1823441-82-2
M. Wt: 149.197
InChI Key: WOOHILNPVYVIRK-UHFFFAOYSA-N
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Description

2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a propyl group attached to the nitrogen at position 1 and an acetonitrile group at position 3. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-propylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent dehydration to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-Propyl-1H-pyrazole-3-carboxylic acid
  • 1-Propyl-1H-pyrazole-3-amine
  • 1-Propyl-1H-pyrazole-3-methanol

Uniqueness

2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and properties compared to other similar compounds. This nitrile group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(1-propylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-2-6-11-7-4-8(10-11)3-5-9/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOHILNPVYVIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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